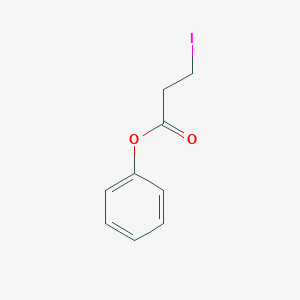
Phenyl 3-iodopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-iodopropanoate is an organic compound characterized by the presence of a phenyl group attached to a 3-iodopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3-iodopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodopropanoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid. Another method includes the reaction of phenyl magnesium bromide (a Grignard reagent) with ethyl 3-iodopropanoate, followed by hydrolysis to yield the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-iodopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include phenyl 3-hydroxypropanoate, phenyl 3-cyanopropanoate, or phenyl 3-aminopropanoate.
Oxidation: Products may include phenyl 3-carboxypropanoate or other oxidized derivatives.
Reduction: The primary product is phenyl 3-hydroxypropanoate.
Scientific Research Applications
Phenyl 3-iodopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of phenyl 3-iodopropanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or other transformations, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily dictated by the nature of the nucleophile or electrophile it interacts with.
Comparison with Similar Compounds
Phenyl 3-iodopropanoate can be compared with other similar compounds such as:
Phenyl 3-bromopropanoate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
Phenyl 3-chloropropanoate: Contains a chlorine atom, which is less reactive than iodine, affecting the types of reactions it undergoes.
Phenyl 3-fluoropropanoate: The fluorine atom significantly alters the compound’s reactivity due to its high electronegativity and bond strength.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Properties
CAS No. |
138174-08-0 |
|---|---|
Molecular Formula |
C9H9IO2 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
phenyl 3-iodopropanoate |
InChI |
InChI=1S/C9H9IO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LCVDTCUBCVDZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















